molecular formula C17H14N2O2 B2663160 (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide CAS No. 15804-65-6

(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide

Cat. No.: B2663160
CAS No.: 15804-65-6
M. Wt: 278.311
InChI Key: LCYVXEGXDKEWJR-SDNWHVSQSA-N
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Description

(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a phenylprop-2-enamide moiety

Preparation Methods

The synthesis of (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide typically involves the reaction of 2-methoxybenzaldehyde with cyanoacetamide in the presence of a base, followed by the addition of aniline. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the methoxy group is replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. This inhibition can increase the bioavailability of neurotransmitters, potentially providing therapeutic benefits .

Comparison with Similar Compounds

(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide can be compared with other similar compounds, such as:

    Entacapone: A COMT inhibitor used in the treatment of Parkinson’s disease. Both compounds share structural similarities and may exhibit similar biological activities.

    Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate: Another compound with a cyano group and methoxyphenyl group, used in organic synthesis.

    (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: A compound with similar structural features, used in various chemical reactions .

Biological Activity

(2E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17_{17}H16_{16}N2_{2}O and a molecular weight of 284.32 g/mol. Its structure includes a cyano group, a methoxyphenyl moiety, and an amide functional group, which are significant for its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : The reaction of 2-methoxybenzaldehyde with cyanoacetamide in the presence of a base.
  • Addition of Aniline : Following the initial reaction, aniline is added to form the final product.
  • Solvents and Conditions : Common solvents include ethanol or methanol, with heating often required to facilitate the reaction.

These methods allow for the generation of various analogs that may possess enhanced biological activities .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations.

Anticancer Potential

Research suggests that this compound may have anticancer properties. It is hypothesized to act as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism, which could enhance the bioavailability of certain neurotransmitters and provide therapeutic benefits in cancer treatment .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes such as COMT, leading to increased levels of neurotransmitters.
  • Receptor Interaction : The compound might interact with various receptors involved in signaling pathways related to cell proliferation and apoptosis .

Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound using human cancer cell lines. The results indicated significant cytotoxic effects at concentrations ranging from 10 to 50 µM, with a notable decrease in cell viability observed in breast cancer cells .

Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the bacterial strain .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration RangeReference
AntimicrobialInhibition of bacterial growth25 - 100 µg/mL
AnticancerCytotoxicity in cancer cells10 - 50 µM

Properties

IUPAC Name

(E)-2-cyano-3-(2-methoxyphenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-10-6-5-7-13(16)11-14(12-18)17(20)19-15-8-3-2-4-9-15/h2-11H,1H3,(H,19,20)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYVXEGXDKEWJR-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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